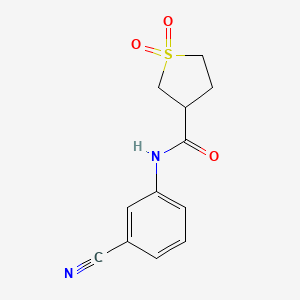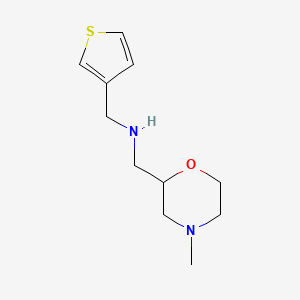
n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide: is an organosulfur compound with a unique structure that includes a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the reaction of cyanoacetamides with thiophene derivatives. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction can be carried out without solvents at room temperature or with solvents under heat .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is used as a building block for synthesizing more complex molecules.
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its properties make it suitable for applications in organic electronics and optoelectronics .
Mechanism of Action
The mechanism of action of n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with molecular targets in biological systems. The cyano group and the tetrahydrothiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Tetrahydrothiophene: A related compound with a similar ring structure but without the cyano and carboxamide groups.
Sulfolane: An oxidized derivative of tetrahydrothiophene used as a solvent.
Thiophene: The unsaturated analog of tetrahydrothiophene.
Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-1,1-dioxothiolane-3-carboxamide |
InChI |
InChI=1S/C12H12N2O3S/c13-7-9-2-1-3-11(6-9)14-12(15)10-4-5-18(16,17)8-10/h1-3,6,10H,4-5,8H2,(H,14,15) |
InChI Key |
ZSHOKJAEGUFFMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)


![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)





